2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide 2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0690155
InChI: InChI=1S/C16H14FN3O3S/c1-2-12(22-11-7-5-10(17)6-8-11)16(21)18-15-14(19-23-20-15)13-4-3-9-24-13/h3-9,12H,2H2,1H3,(H,18,20,21)
SMILES: CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F
Molecular Formula: C16H14FN3O3S
Molecular Weight: 347.4 g/mol

2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

CAS No.:

Cat. No.: VC0690155

Molecular Formula: C16H14FN3O3S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide -

Specification

Molecular Formula C16H14FN3O3S
Molecular Weight 347.4 g/mol
IUPAC Name 2-(4-fluorophenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)butanamide
Standard InChI InChI=1S/C16H14FN3O3S/c1-2-12(22-11-7-5-10(17)6-8-11)16(21)18-15-14(19-23-20-15)13-4-3-9-24-13/h3-9,12H,2H2,1H3,(H,18,20,21)
Standard InChI Key KXWRCKDVLHXMPX-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F
Canonical SMILES CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F

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